molecular formula C23H26N2O3S B3316505 N-[3-(2-phenylmorpholin-4-yl)propyl]naphthalene-2-sulfonamide CAS No. 954049-20-8

N-[3-(2-phenylmorpholin-4-yl)propyl]naphthalene-2-sulfonamide

Cat. No.: B3316505
CAS No.: 954049-20-8
M. Wt: 410.5 g/mol
InChI Key: XBAVBJSAOLWBKB-UHFFFAOYSA-N
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Description

N-[3-(2-phenylmorpholin-4-yl)propyl]naphthalene-2-sulfonamide: is a complex organic compound characterized by its unique molecular structure, which includes a phenyl group, a morpholine ring, and a naphthalene sulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(2-phenylmorpholin-4-yl)propyl]naphthalene-2-sulfonamide typically involves multiple steps, starting with the preparation of the core morpholine structure. The naphthalene sulfonamide moiety is then attached through a sulfonamide formation reaction.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The naphthalene ring can be oxidized to form naphthoquinones.

  • Reduction: : Reduction reactions can be performed on the sulfonamide group.

  • Substitution: : The morpholine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst are often used.

  • Substitution: : Nucleophiles like amines and alcohols can be used in substitution reactions, often under acidic or basic conditions.

Major Products Formed

  • Oxidation: : Naphthoquinones

  • Reduction: : Reduced sulfonamide derivatives

  • Substitution: : Substituted morpholines

Scientific Research Applications

N-[3-(2-phenylmorpholin-4-yl)propyl]naphthalene-2-sulfonamide: has several scientific research applications:

  • Chemistry: : It can be used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: : The compound may serve as a probe in biological studies to understand molecular interactions and pathways.

  • Medicine: : It has potential therapeutic applications, possibly as an anti-inflammatory or analgesic agent.

  • Industry: : It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-[3-(2-phenylmorpholin-4-yl)propyl]naphthalene-2-sulfonamide exerts its effects involves its interaction with specific molecular targets and pathways. The sulfonamide group may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

N-[3-(2-phenylmorpholin-4-yl)propyl]naphthalene-2-sulfonamide: can be compared with other similar compounds, such as:

  • N-(4-{[3-(2-phenylmorpholin-4-yl)propyl]sulfamoyl}phenyl)acetamide

  • [3-(2-phenylmorpholin-4-yl)propyl]amine

These compounds share structural similarities but differ in their functional groups and potential applications. The uniqueness of This compound lies in its specific combination of morpholine, phenyl, and naphthalene sulfonamide moieties, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

N-[3-(2-phenylmorpholin-4-yl)propyl]naphthalene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O3S/c26-29(27,22-12-11-19-7-4-5-10-21(19)17-22)24-13-6-14-25-15-16-28-23(18-25)20-8-2-1-3-9-20/h1-5,7-12,17,23-24H,6,13-16,18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBAVBJSAOLWBKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1CCCNS(=O)(=O)C2=CC3=CC=CC=C3C=C2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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